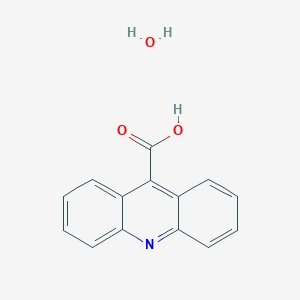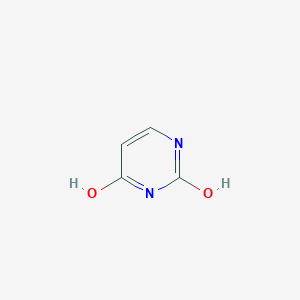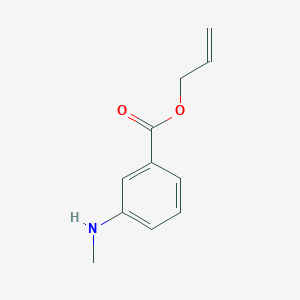
Allyl 3-methylaminobenzoate
Descripción general
Descripción
Allyl 3-methylaminobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research due to its diverse properties and applications.
Mecanismo De Acción
The mechanism of action of allyl 3-methylaminobenzoate is not fully understood. However, it is known to interact with specific receptors in the body, leading to changes in cellular signaling pathways. It has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Allyl 3-methylaminobenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as anti-tumor activity in vitro. Additionally, the compound has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using allyl 3-methylaminobenzoate in lab experiments is its ease of synthesis and high purity. Additionally, the compound has a wide range of applications, making it a versatile reagent for various scientific studies. However, one limitation of using allyl 3-methylaminobenzoate is its potential toxicity. As with any chemical reagent, proper safety precautions must be taken when handling the compound.
Direcciones Futuras
There are several future directions for research involving allyl 3-methylaminobenzoate. One area of interest is the potential anti-inflammatory and anti-tumor properties of the compound. Further studies are needed to understand the mechanism of action and efficacy of allyl 3-methylaminobenzoate in these contexts. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored. Overall, allyl 3-methylaminobenzoate has a range of potential applications in scientific research and warrants further investigation.
Aplicaciones Científicas De Investigación
Allyl 3-methylaminobenzoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and organic compounds. Additionally, it has been used as a reagent in the synthesis of fluorescent probes for imaging biological systems. The compound has also been studied for its potential anti-inflammatory and anti-tumor properties.
Propiedades
Número CAS |
153775-51-0 |
|---|---|
Nombre del producto |
Allyl 3-methylaminobenzoate |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
prop-2-enyl 3-(methylamino)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)9-5-4-6-10(8-9)12-2/h3-6,8,12H,1,7H2,2H3 |
Clave InChI |
PVPWUFYWTSWYHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C(=O)OCC=C |
SMILES canónico |
CNC1=CC=CC(=C1)C(=O)OCC=C |
Sinónimos |
Benzoic acid, 3-(methylamino)-, 2-propenyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

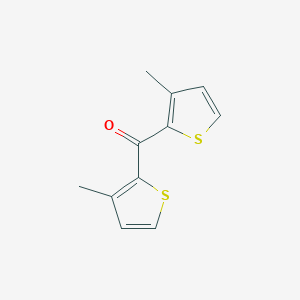
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
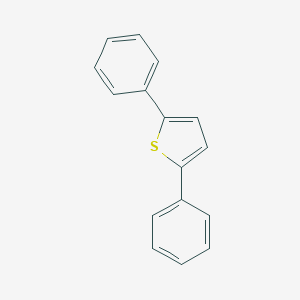
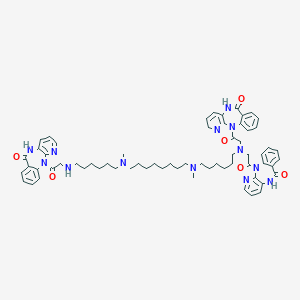
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)

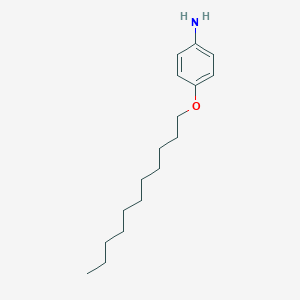

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
